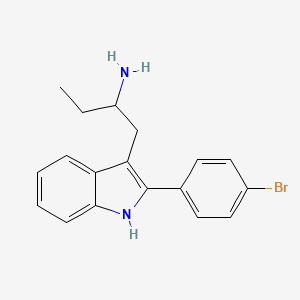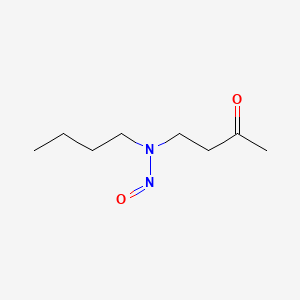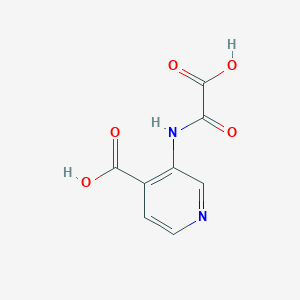
2-(1-iodoethyl)-1-isopropyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Iodoethyl)-1-isopropyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of an iodoethyl group and an isopropyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-iodoethyl)-1-isopropyl-1H-imidazole can be achieved through several methods. One common approach involves the iodination of an appropriate precursor. For example, starting with 1-isopropyl-1H-imidazole, the compound can be iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(1-Iodoethyl)-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an epoxide.
科学研究应用
2-(1-Iodoethyl)-1-isopropyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its imidazole ring, which is known to interact with various biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(1-iodoethyl)-1-isopropyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The imidazole ring is known to interact with metal ions and other biomolecules, which can influence its activity. The iodoethyl group may also play a role in enhancing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1-Isopropyl-1H-imidazole: Lacks the iodoethyl group, making it less reactive in certain substitution reactions.
2-(1-Bromoethyl)-1-isopropyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
2-(1-Chloroethyl)-1-isopropyl-1H-imidazole: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness
2-(1-Iodoethyl)-1-isopropyl-1H-imidazole is unique due to the presence of the iodoethyl group, which enhances its reactivity in various chemical reactions. The combination of the imidazole ring and the iodoethyl group makes it a versatile compound for use in organic synthesis and medicinal chemistry.
属性
分子式 |
C8H13IN2 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC 名称 |
2-(1-iodoethyl)-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H13IN2/c1-6(2)11-5-4-10-8(11)7(3)9/h4-7H,1-3H3 |
InChI 键 |
PETFWGQJPXXDCU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CN=C1C(C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


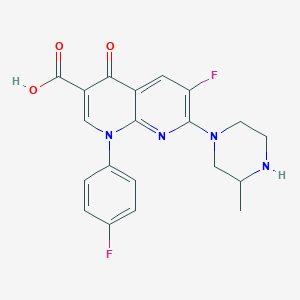
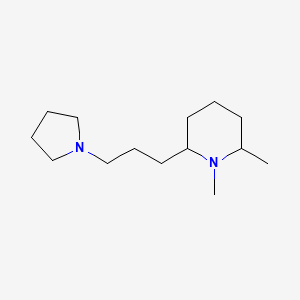
![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)
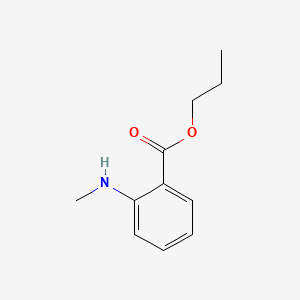
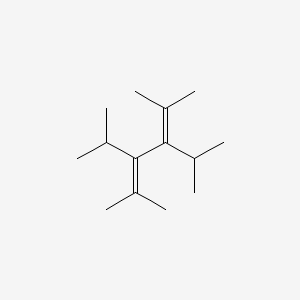
![1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B13955093.png)
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13955095.png)
